molecular formula C14H11BrFNO2 B3461296 5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide

Cat. No.: B3461296
M. Wt: 324.14 g/mol
InChI Key: HUINGTOOFIWBBO-UHFFFAOYSA-N
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Description

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.

    Chemical Biology: The compound is used as a probe to study protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, the compound can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-fluorophenyl)-2-furamide: Similar structure but with a furan ring instead of a methoxy group.

    5-bromo-N-(2-fluorophenyl)-2-thiophenecarboxamide: Contains a thiophene ring instead of a methoxy group.

    5-bromo-N-(2-fluorophenyl)-2-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-(2-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-7-6-9(15)8-10(13)14(18)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINGTOOFIWBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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